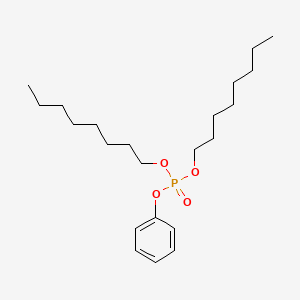

Dioctyl phenyl phosphate

Descripción

Historical Trajectory and Evolution of Research Focus

The story of dioctyl phenyl phosphate (B84403) is deeply connected to the broader history of organophosphate esters. OPEs were first utilized in the early 20th century, with production and application increasing substantially after the 1940s. frontiersin.org The 1950s saw the introduction of new alkyl aryl phosphate esters, including 2-ethylhexyl diphenyl phosphate (a compound structurally related to DOPP), which found use as plasticizers and gasoline additives. epa.gov

A significant shift in the research and production landscape occurred in the 21st century with the regulation and phasing out of polybrominated diphenyl ethers (PBDEs), a class of flame retardants, due to environmental and health concerns. researchgate.netfrontiersin.org This led to a rapid increase in the production and use of OPEs as their primary substitutes. frontiersin.org

The evolution of research focus on OPEs, including DOPP, can be broadly categorized into distinct phases. mdpi.com Early research was predominantly application-focused, centered on their efficacy as flame retardants and plasticizers in materials like PVC and industrial fluids. techsciresearch.comepa.gov However, as these compounds are typically used as additives rather than being chemically bound to the polymer matrix, they can be released into the environment. frontiersin.org This realization prompted a new wave of scientific investigation. The period from 2016 onwards, in particular, has been marked by a rapid increase in studies concerning the health risks associated with OPEs, with a significant rise in the annual number of publications on the topic. mdpi.com The research focus has now decisively shifted towards understanding their environmental prevalence, human exposure pathways, and toxicological profiles, moving beyond their originally understood mechanisms of action. nih.govresearchgate.net

Table 1: Historical Timeline of Organophosphate Ester (OPE) Research

| Time Period | Key Developments & Research Focus | Reference |

|---|---|---|

| Early 1900s - 1940s | Initial use and rapid increase in the application of OPEs. | frontiersin.org |

| 1950s | Introduction of new alkyl aryl phosphate esters for use as plasticizers and gasoline additives. | epa.gov |

| Early 21st Century | Significant expansion in the use of OPEs following the ban on polybrominated diphenyl ethers (PBDEs). | researchgate.netfrontiersin.org |

| 2003–2010 | Preliminary exploration stage of research into the health risks of OPEs. | mdpi.com |

| 2011–2015 | Steady development stage in OPE health risk research. | mdpi.com |

| 2016–2023 | Rapid development phase, with a dramatic increase in publications on the health risks of OPEs. | mdpi.com |

Interdisciplinary Significance in Contemporary Chemical Science

The study of dioctyl phenyl phosphate is no longer confined to industrial chemistry. Its widespread presence and complex interactions with biological and environmental systems have made it a subject of interest across multiple scientific disciplines.

Environmental and Analytical Chemistry : As OPEs are now ubiquitous in environmental media, a major research area is dedicated to their detection and quantification. mdpi.comfrontiersin.org Scientists in this field develop sophisticated analytical methods to measure concentrations of compounds like DOPP in air, water, soil, and sediment. researchgate.netfrontiersin.org This research is crucial for understanding their transport, persistence, and ultimate fate in the environment. Recent studies have also begun to investigate secondary OPEs (SOPEs), which are formed from the transformation of other commercial chemicals, adding another layer of complexity to their environmental analysis. tandfonline.com

Materials Science : DOPP continues to be significant in materials science as a plasticizer and flame retardant. techsciresearch.com It is a key component in flexible PVC products, including pipes, cables, and flooring, where it enhances durability and workability. techsciresearch.com Research in this area focuses on optimizing its performance and exploring its role in creating materials with specific properties, such as improved fire resistance. techsciresearch.com

Toxicology and Biochemistry : A growing body of research is investigating the biological effects of OPEs. nih.gov This interdisciplinary field combines chemistry and biology to understand how these compounds interact with living organisms at a molecular level. Studies have moved beyond the classical toxicological endpoint for some organophosphates (acetylcholinesterase inhibition) to explore other mechanisms, such as endocrine disruption and developmental neurotoxicity, at environmentally relevant concentrations. nih.gov

Sensor Technology : An interesting application of this compound has been in the field of chemical sensors. It has been used as a plasticizer in the poly (vinyl chloride) (PVC) membranes of ion-selective electrodes. myu-group.co.jp These sensors can be used for various analytical purposes, such as the taste profiling of herbal products, demonstrating the compound's utility in specialized analytical devices. myu-group.co.jp

Table 2: Interdisciplinary Research Applications of this compound

| Discipline | Research Focus | Key Findings/Applications | Reference |

|---|---|---|---|

| Environmental Chemistry | Detection, fate, and transport of OPEs in the environment. | OPEs are widespread contaminants in air, water, soil, and sediment. | mdpi.comfrontiersin.org |

| Analytical Chemistry | Development of methods for quantifying OPEs in various matrices. | Chromatography coupled with mass spectrometry is a key analytical tool. | researchgate.net |

| Materials Science | Use as a plasticizer and flame retardant in polymers. | Enhances flexibility and fire resistance in materials like PVC. | techsciresearch.com |

| Toxicology | Assessment of biological effects and mechanisms of action. | Research into non-cholinergic pathways and potential endocrine disruption. | nih.gov |

| Sensor Technology | Component in ion-selective electrode membranes. | Used as a plasticizer in PVC membranes for chemical sensors. | myu-group.co.jp |

Overview of Key Research Paradigms and Methodological Approaches

The multidisciplinary interest in this compound has led to the adoption of a diverse range of research paradigms and methodologies.

Environmental and Biomonitoring : A fundamental approach involves the systematic collection and analysis of samples. Environmental monitoring tracks the levels of DOPP and other OPEs in the physical environment. frontiersin.org In parallel, human biomonitoring studies analyze human matrices such as urine, blood, and breast milk to quantify exposure levels and identify metabolites, providing crucial data on the human body burden of these chemicals. nih.govresearchgate.net

Advanced Instrumental Analysis : The identification and quantification of OPEs at trace levels rely heavily on advanced analytical instrumentation. The most common techniques are gas chromatography (GC) and liquid chromatography (LC), often coupled with mass spectrometry (MS) or tandem mass spectrometry (MS/MS). researchgate.netscispace.com These methods provide the high sensitivity and selectivity needed to detect these compounds in complex samples like indoor dust, food contact materials, and biological fluids. scispace.comresearchgate.net

In Vitro and In Vivo Toxicological Assays : To understand the potential health effects, researchers use a variety of toxicological models. In vitro studies use cell cultures to investigate molecular mechanisms of action, such as interactions with cellular receptors. nih.gov In vivo studies, using animal models, allow for the examination of effects on whole organisms, including developmental and systemic toxicity. nih.gov

Computational and Machine Learning Approaches : Newer research paradigms are being integrated into the study of environmental contaminants. Machine learning is being employed to analyze large datasets from environmental monitoring and to predict chemical properties. researchgate.net For instance, computational models can help predict collision cross-section (CCS) values, which aids in the identification of unknown compounds during mass spectrometry analysis. researchgate.net

Propiedades

Número CAS |

6161-81-5 |

|---|---|

Fórmula molecular |

C22H39O4P |

Peso molecular |

398.5 g/mol |

Nombre IUPAC |

dioctyl phenyl phosphate |

InChI |

InChI=1S/C22H39O4P/c1-3-5-7-9-11-16-20-24-27(23,26-22-18-14-13-15-19-22)25-21-17-12-10-8-6-4-2/h13-15,18-19H,3-12,16-17,20-21H2,1-2H3 |

Clave InChI |

QHGRPTNUHWYCEN-UHFFFAOYSA-N |

SMILES |

CCCCCCCCOP(=O)(OCCCCCCCC)OC1=CC=CC=C1 |

SMILES canónico |

CCCCCCCCOP(=O)(OCCCCCCCC)OC1=CC=CC=C1 |

Otros números CAS |

6161-81-5 |

Origen del producto |

United States |

Synthetic Methodologies and Chemical Derivatization of Dioctyl Phenyl Phosphate

Established Synthetic Routes and Reaction Mechanisms

The synthesis of dioctyl phenyl phosphate (B84403) has been approached through various chemical pathways, primarily centered around the formation of phosphate esters.

Esterification Pathways from Phosphate Precursors

A primary method for synthesizing dioctyl phenyl phosphate involves the esterification of a suitable phosphate precursor. One common approach is the reaction of phenyl dichlorophosphate (B8581778) with 1-octanol (B28484). chemsrc.com This reaction proceeds through the nucleophilic attack of the hydroxyl group of octanol (B41247) on the phosphorus atom of phenyl dichlorophosphate, leading to the displacement of chloride ions and the formation of the desired phosphate ester.

Another established route is the direct esterification of phosphoric acid with octanol. However, this method can present challenges in terms of selectivity and yield, often producing a mixture of mono-, di-, and tri-substituted phosphate esters. thieme-connect.com The reaction typically requires acidic catalysis, with sulfuric acid being a conventional choice, and prolonged reflux to drive the reaction towards completion.

A variation involves the use of phosphorus oxychloride (POCl3) as the phosphate precursor. In this method, phosphorus oxychloride is reacted with an alcohol, such as 1-octanol, often in the presence of a base like pyridine (B92270) to neutralize the hydrochloric acid byproduct. google.com This can be followed by reaction with a phenolic compound to introduce the phenyl group. However, achieving selective substitution to obtain the desired dioctyl phenyl phosphonate (B1237965) can be challenging, with the potential for the formation of byproducts like trioctyl phosphate. thieme-connect.com

Hydrolysis-Acidification Techniques for Purity and Yield Optimization

To address the challenges of purity and yield in traditional esterification methods, hydrolysis-acidification techniques have been developed. These methods often involve the initial synthesis of a mixture of phosphate esters, which is then subjected to a controlled hydrolysis step. This can help to convert undesired byproducts, such as triesters, into more easily separable forms.

Following hydrolysis, a selective acidification process can be employed to isolate the desired this compound. For instance, a method for separating mono- and di-octylphenyl phosphoric acid esters involves reacting the mixture with a source of sodium or lithium ions to form phosphate salts. google.comscience.gov The differential solubility of these salts in a specific organic solvent allows for the selective precipitation of the mono-octylphenyl phosphate salt, while the dioctylphenyl phosphate salt remains dissolved. google.comscience.gov The separated salts can then be acidified to recover the respective phosphoric acid esters in a purer form. google.comscience.gov This technique can significantly improve the final product's purity. A patented hydrolysis-acidification technique has demonstrated yield improvements from 78–85% in traditional methods to 92–95%.

Catalytic Systems and Reaction Condition Effects on Synthesis

The choice of catalyst and reaction conditions plays a critical role in the synthesis of this compound, influencing reaction rates, yields, and product purity.

In the esterification of terephthalic acid with 2-ethylhexanol to produce dioctyl terephthalate (B1205515) (DOTP), a related plasticizer, various catalysts have been explored, which can provide insights into potential catalytic systems for this compound synthesis. These include titanium-based catalysts, such as tetrabutyl titanate, which have been shown to be effective. dergipark.org.tr The reaction temperature and pressure are also significant parameters, with elevated temperatures and pressures often employed to increase the reaction rate. dergipark.org.tr For instance, in DOTP synthesis, temperatures between 200-250°C have been utilized. dergipark.org.tr

Solid acid catalysts, such as metal(IV) tungstates (e.g., SnW, TiW, ZrW), have been investigated as environmentally friendlier alternatives to conventional liquid acid catalysts like sulfuric acid for the synthesis of phthalate (B1215562) diesters. niscpr.res.in These solid catalysts are less corrosive, more easily separated from the reaction mixture, and can be reused. niscpr.res.in The use of such catalysts could potentially be adapted for the synthesis of this compound, offering similar advantages.

The molar ratio of reactants is another crucial factor. In the synthesis of DOTP, a molar ratio of 2-ethylhexanol to terephthalic acid of 2.7-3:1 has been found to yield a product with over 99.5% purity when using a tetrabutyl titanate catalyst. dergipark.org.tr Optimizing the reactant ratios in this compound synthesis is essential for maximizing the yield of the desired product and minimizing the formation of byproducts.

Strategies for Structural Modification and Derivatization

The properties of this compound can be tailored for specific applications through structural modification and derivatization.

Introduction of Alternative Alkyl or Aryl Moieties

A primary strategy for modifying the structure of this compound is to introduce different alkyl or aryl groups. This can be achieved by using alternative alcohols or phenols during the synthesis process. For example, replacing octanol with a different alcohol would result in a phosphate ester with different alkyl chains, potentially altering its plasticizing efficiency, thermal stability, or other physical properties. Similarly, using a substituted phenol (B47542) in place of phenol would introduce functional groups onto the aryl moiety, leading to a range of derivatives with unique characteristics.

The synthesis of mixed phosphonates, where different alkyl or aryl groups are present on the phosphorus atom, has been explored. thieme-connect.com For instance, reacting phosphoryl chloride with diphenylzinc (B92339) followed by quenching with 1-octanol aimed to produce dioctyl phenylphosphonate (B1237145), although this particular reaction resulted in a low yield of the desired product alongside major byproducts. thieme-connect.com This highlights the synthetic challenges in achieving selective substitution for creating structurally diverse phosphate esters.

Covalent Grafting to Polymer Matrices

To enhance the permanence of plasticizers and reduce their migration from the polymer matrix, covalent grafting of this compound or similar molecules onto polymer backbones has been investigated. This approach creates a more durable and stable material.

One method involves the "grafting from" technique, where a polymer is functionalized with initiator sites from which the phosphate-containing monomer can be polymerized. Another approach is "grafting onto," where a pre-synthesized functionalized phosphate ester is attached to a reactive polymer. lifescienceglobal.com For example, functionalized PVC has been used as a scaffold for immobilizing various molecules. lifescienceglobal.com

Production Scale-Up Considerations and Process Engineering

The transition from laboratory-scale synthesis to industrial production of this compound (DOPP) involves significant process engineering challenges. Scaling up requires careful consideration of reactor design, process control and optimization, downstream purification, and economic and environmental factors to ensure a safe, efficient, and cost-effective manufacturing process.

Reactor Design and Selection

The commercial production of aryl phosphate esters like DOPP is commonly achieved through the reaction of an alcohol or phenol with phosphoryl chloride. epa.gov The synthesis of DOPP would thus likely involve the reaction of a phenyl-phosphorus compound with octanol. A one-pot synthesis method has been described involving the reaction of phosphoryl chloride with an organozinc reagent, followed by quenching with 1-octanol, although this specific instance resulted in a low yield of the desired dioctyl phenylphosphonate. thieme-connect.com

Given the nature of this type of esterification, which is often exothermic and may produce corrosive by-products such as hydrogen chloride (HCl), the selection of a reactor is critical.

Batch or Semi-Batch Reactors: These are commonly used for phosphate ester production. They allow for controlled addition of reactants, which is crucial for managing the reaction temperature and the safe venting of any gaseous by-products. The reactor must be constructed from corrosion-resistant materials, such as glass-lined steel or specialized alloys, to withstand the acidic conditions.

Continuous Stirred-Tank Reactors (CSTRs): For very large-scale production, a continuous process using CSTRs might be considered. This would offer better consistency in product quality and potentially lower operating costs, but the initial capital investment is higher, and process control is more complex.

Heat exchange is a primary concern. The reactor must be equipped with an efficient cooling system (e.g., a jacket or internal cooling coils) to dissipate the heat generated during the reaction and maintain the optimal temperature, preventing side reactions and ensuring product quality.

Process Control and Optimization

To maximize yield and product purity, several process parameters must be tightly controlled.

Stoichiometry: The molar ratio of reactants, such as octanol to the phenyl phosphorylating agent, is a key parameter. An excess of one reactant may be used to drive the reaction to completion, but this must be balanced against the cost and difficulty of removing the excess reactant during purification.

Temperature: Reaction temperature influences both the reaction rate and the formation of by-products. An optimal temperature profile is necessary for high conversion and selectivity.

Pressure: The reaction may be run under atmospheric or reduced pressure to facilitate the removal of volatile by-products like HCl, which can shift the reaction equilibrium towards the product side.

Catalyst: While not always required, the use of a catalyst can increase the reaction rate and allow for milder reaction conditions. For similar large-scale esterification reactions, such as in the production of dioctyl terephthalate (DOTP), titanium-based catalysts are often employed. dergipark.org.tr

Reaction Time: The duration of the reaction must be optimized to ensure complete conversion without leading to product degradation or the formation of undesirable impurities. 888chem.com

The following interactive table summarizes key process parameters for the scale-up of this compound production.

| Parameter | Consideration / Typical Range | Impact on Process |

|---|---|---|

| Reactant Molar Ratio (Octanol:Phosphorylating Agent) | Slight excess of octanol (e.g., 2.1:1 to 2.5:1) | Drives reaction to completion; excess must be removed downstream. |

| Reaction Temperature | 150°C - 250°C (typical for esterifications) | Affects reaction rate and selectivity; requires robust heat management. |

| Pressure | Atmospheric or vacuum | Vacuum can facilitate removal of volatile by-products (e.g., HCl), increasing yield. |

| Agitation Speed | Variable, dependent on reactor size and viscosity | Ensures homogeneity, improves heat and mass transfer. |

| Catalyst | Lewis acids (e.g., titanates) or none | Increases reaction rate, may require additional removal step. |

Downstream Processing and Purification

The crude product from the reactor is a mixture containing DOPP, unreacted starting materials, the catalyst (if used), and by-products such as mono-octyl phenyl phosphate and HCl. A multi-step purification process is therefore essential. A process for separating similar mono- and di-octylphenyl phosphoric acid esters highlights the complexity of this stage. google.com

Neutralization: The crude product is first washed with an alkaline solution (e.g., sodium hydroxide (B78521) or sodium carbonate) to neutralize residual acidity and remove acidic by-products. google.com

Phase Separation/Extraction: Based on differing solubilities, a separation can be achieved. For instance, salts of mono-substituted phosphates may be preferentially soluble in aqueous or glycol-based solvents, while the di-substituted product (DOPP) remains in the organic phase. google.com Solvent extraction is a common technique for this separation. google.com

Washing: The organic layer containing the product is washed with water to remove any remaining salts and water-soluble impurities.

Drying: The product is dried to remove residual water, often by heating under vacuum.

Filtration: The product may be filtered to remove any solid impurities.

Stripping/Distillation: To achieve high purity, unreacted octanol and other volatile impurities are removed by vacuum distillation or steam stripping.

Economic and Environmental Factors

The economic viability and environmental impact of the production process are critical considerations in modern chemical manufacturing.

Raw Material Costs: The production costs for DOPP are highly sensitive to fluctuations in the price of key raw materials, including phenylphosphonic acid monooctyl ester or other phosphorylating agents and octanol. techsciresearch.comresearchandmarkets.comasdreports.com Volatility in these costs, driven by commodity prices and geopolitical events, presents a significant challenge to maintaining a competitive market price. techsciresearch.comresearchandmarkets.com

Waste Management: The manufacturing process generates waste streams, including acidic wastewater from neutralization and washing steps, and potentially solid sludge. epa.gov Environmental regulations require that these streams be treated before discharge. This may involve neutralization, biological oxidation lagoons, and settling pits to remove contaminants. epa.gov

Process Optimization: Manufacturers continually invest in research and development to optimize production processes. techsciresearch.com This includes developing more efficient and eco-friendly methods, exploring alternative raw materials, and improving supply chain resilience to mitigate the impact of cost fluctuations. techsciresearch.comresearchandmarkets.com

The following table outlines the primary economic and environmental factors in DOPP production scale-up.

| Factor | Key Considerations | Impact on Scale-Up |

|---|---|---|

| Raw Material Volatility | Price fluctuations of octanol and phenyl-phosphorus precursors. techsciresearch.comresearchandmarkets.com | Directly affects production cost and product pricing. Requires strategic sourcing. |

| Energy Consumption | Heating for reaction and distillation; power for agitation and pumps. | Significant operating cost. Process optimization can reduce energy intensity. |

| Waste Treatment | Neutralization of acidic streams; biological treatment of organic-laden water. epa.gov | Adds to capital and operating costs; essential for regulatory compliance. |

| Solvent Recovery | If solvents are used in extraction, they must be recovered and recycled. google.com | Reduces raw material costs and minimizes waste generation. |

| Eco-Friendly Processes | Development of greener synthesis routes with higher atom economy and less waste. techsciresearch.com | Meets evolving environmental regulations and market demand for sustainable products. |

Advanced Analytical Methodologies for Dioctyl Phenyl Phosphate

Spectroscopic Techniques for Structural Elucidation and Quantification

Spectroscopic methods are indispensable for confirming the molecular structure of dioctyl phenyl phosphate (B84403) and for its quantification. These techniques probe the interactions of the molecule with electromagnetic radiation, providing a unique fingerprint based on its chemical composition and bonding arrangement.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organophosphorus compounds like dioctyl phenyl phosphate. The phosphorus-31 (³¹P) isotope is 100% naturally abundant and has a spin of 1/2, making ³¹P NMR an exceptionally direct and informative tool for analyzing the chemical environment of the phosphorus atom. researchgate.net The chemical shift in a ³¹P NMR spectrum provides a clear statement about the bonding at the phosphorus center and the nature of the attached groups. researchgate.net For this compound, the spectrum would feature a distinct resonance in the phosphate ester region, and its precise chemical shift would confirm the phosphate ester structure.

In addition to ³¹P NMR, ¹H and ¹³C NMR are used to fully characterize the molecule by providing information on the phenyl and octyl moieties. ¹H NMR can be used to confirm the presence and structure of the aromatic protons on the phenyl ring and the aliphatic protons of the two octyl chains. mdpi.com Advanced NMR techniques, such as diffusion NMR spectroscopy, can be used to study the size and interactions of organophosphate aggregates in solution, a methodology that has been applied to similar compounds like tributyl phosphate (TBP). researchgate.net Furthermore, NMR is a valuable tool for monitoring reaction progress during the synthesis of organophosphate esters, ensuring the complete conversion of reactants.

Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and powerful technique for identifying the functional groups present in this compound. The FTIR spectrum provides a distinct "fingerprint" of the molecule based on the absorption of infrared radiation, which excites molecular vibrations. The analysis can be performed on neat samples, requiring minimal preparation. nih.gov

Key vibrational bands in the FTIR spectrum of this compound confirm its structure. These characteristic absorptions include the P=O (phosphoryl) stretch, the P-O-C (phosphate ester) stretches, and vibrations associated with the aromatic phenyl ring and aliphatic octyl chains. The gas-phase IR spectrum is also available for this compound. nist.gov

Table 1: Characteristic FTIR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group Assignment | Reference |

|---|---|---|

| ~1250–950 | P-O-C Stretch | |

| Specific P=O Stretch | Phosphoryl Group | |

| ~3000–2800 | C-H Aliphatic Stretch | nih.gov |

Note: Specific wavenumber values can be found by analyzing the full spectrum data available in public databases like NIST and PubChem. nih.govnist.gov

Mass spectrometry (MS) is a highly sensitive technique used for both the quantification (targeted analysis) and discovery (nontargeted analysis) of this compound. Full-scan mass spectrometry is a powerful tool for compound identification. lcms.cz

In targeted analysis , specific precursor and product ion transitions for this compound are monitored, typically using a triple quadrupole mass spectrometer. This approach, often coupled with liquid chromatography (LC-MS/MS), offers exceptional sensitivity and selectivity, allowing for precise quantification even in highly complex samples.

In nontargeted analysis , high-resolution mass spectrometry (HRMS) platforms, such as Time-of-Flight (TOF) or Orbitrap mass spectrometers, are employed to screen samples for a wide range of unknown chemicals. acs.orgmiljodirektoratet.no This approach is crucial for identifying new or emerging environmental contaminants. miljodirektoratet.no Aryl organophosphate triesters, a class that includes this compound, have been discovered in house dust using a nontargeted screening approach guided by characteristic aryl phosphate fragments with data-independent acquisition. acs.org The workflow for nontargeted screening involves detecting features in a sample, determining their chemical formulas from accurate mass measurements, and comparing their fragmentation spectra against spectral libraries or in-silico fragmentation tools for tentative identification. nih.gov

Chromatographic Separation and Detection Methods

Chromatography is essential for separating this compound from other components in a sample prior to its detection and quantification by a mass spectrometer. The choice between gas and liquid chromatography depends on the volatility and polarity of the analyte and the complexity of the sample matrix.

Gas chromatography-mass spectrometry (GC-MS) is a well-established method for the analysis of semi-volatile organic compounds like this compound in environmental samples. dphen1.com GC-MS provides excellent separation and is considered a robust technique for analyzing samples like dust, where matrix effects such as ion suppression can be less problematic than in LC-MS. birmingham.ac.uk

A typical GC-MS method involves sample extraction, often using liquid-liquid or pressurized liquid extraction, followed by a cleanup step to remove interfering matrix components. dphen1.comnih.gov For environmental analysis of wastewater or sewage sludge, multi-residue methods have been developed to detect a wide range of organic pollutants, including organophosphates. dphen1.com The GC is equipped with a specific temperature program to effectively separate the analytes before they enter the mass spectrometer, which is often operated in selected ion monitoring (SIM) mode for enhanced sensitivity in targeted analysis. dphen1.com For more complex separations and non-target screening, comprehensive two-dimensional gas chromatography (GCxGC) coupled with high-resolution mass spectrometry can be used, offering superior separation power. nih.gov

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method for analyzing this compound in complex matrices such as biological fluids, food, and consumer products. nih.gov The high polarity and non-volatile nature of some organophosphate esters and their metabolites make them highly suitable for LC-MS/MS analysis. nih.gov The technique's major advantage is its ability to handle complex samples with minimal cleanup, although matrix effects—the suppression or enhancement of the analyte signal by co-eluting compounds—must be carefully managed. nih.govmdpi.com

Method development for complex matrices involves optimizing sample extraction, chromatographic separation, and MS/MS detection. nih.gov Extraction procedures are designed to efficiently isolate the analyte while minimizing co-extraction of interfering substances. nih.gov The chromatographic method uses specific columns and mobile phase gradients to separate the analyte from matrix components. nih.gov Detection by MS/MS in Multiple Reaction Monitoring (MRM) mode provides two levels of mass selectivity, ensuring highly sensitive and specific quantification. nih.gov This makes LC-MS/MS an indispensable tool for assessing human exposure and for analyzing trace levels of contaminants in challenging samples. nih.gov

Table 2: Typical Chromatographic Methodologies for Organophosphate Analysis

| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |

|---|---|---|

| Typical Application | Environmental samples (water, sludge, dust) dphen1.combirmingham.ac.uk | Complex matrices (biological fluids, food) nih.govnih.gov |

| Sample Preparation | Liquid-liquid extraction, pressurized liquid extraction, potential derivatization dphen1.comnih.gov | Dilute-and-shoot, solid-phase extraction (SPE), protein precipitation nih.govmdpi.com |

| Separation Column | Fused silica (B1680970) capillary column (e.g., Rtx-5MS) nih.gov | Reversed-phase C18 column (e.g., Atlantis, Luna) nih.govbirmingham.ac.uk |

| Mobile Phase/Carrier Gas | Helium dphen1.com | Water/Methanol (B129727) or Acetonitrile (B52724) with additives (e.g., formic acid) nih.gov |

| Ionization Mode | Electron Ionization (EI) birmingham.ac.uk | Electrospray Ionization (ESI), positive or negative mode nih.gov |

| Detection Mode | Selected Ion Monitoring (SIM), Full Scan | Multiple Reaction Monitoring (MRM) nih.gov |

High Performance Liquid Chromatography (HPLC) for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique for assessing the purity of this compound (DOPP). This method separates components from a mixture based on their differential partitioning between a stationary phase (typically a packed column) and a liquid mobile phase. For a compound like DOPP, reverse-phase HPLC is commonly employed, where the stationary phase is nonpolar (e.g., C18-bonded silica) and the mobile phase is a more polar solvent mixture, such as acetonitrile and water or methanol and a buffer. researchgate.netresearchgate.net

The fundamental principle involves injecting a dissolved sample of DOPP into the mobile phase stream. As the mixture travels through the column, components with higher affinity for the stationary phase move slower, while those more soluble in the mobile phase move faster. This differential migration leads to the separation of DOPP from any impurities, starting materials (e.g., phenol (B47542), octanol), or side-products from its synthesis.

A detector, most commonly a UV-Vis detector set at a specific wavelength (e.g., 210 nm or 220 nm), measures the absorbance of the eluate as it exits the column. researchgate.netresearchgate.net this compound, containing a phenyl group, absorbs UV light, producing a peak in the resulting chromatogram. The area of this peak is proportional to the concentration of the compound. Purity is determined by comparing the area of the main DOPP peak to the total area of all peaks in the chromatogram. Research findings confirm that HPLC analysis can be used to verify the purity of related organophosphates, such as dioctyl phosphate, to levels exceeding 99% by mass.

The development of a robust HPLC method requires the optimization of several parameters to achieve a sharp, well-resolved peak for DOPP with a reasonable retention time. researchgate.netscirp.org

Table 1: Typical HPLC Parameters for Purity Assessment of Organophosphate Esters

| Parameter | Description | Typical Setting |

| Column | The stationary phase where separation occurs. | Reverse-phase C18 column (e.g., 250 mm x 4.0 mm, 5µm particle size). researchgate.net |

| Mobile Phase | The solvent that carries the sample through the column. | Isocratic or gradient mixture of Acetonitrile/Methanol and a buffer (e.g., phosphate buffer). researchgate.net |

| Flow Rate | The speed at which the mobile phase moves through the column. | 0.75 - 1.1 mL/min. researchgate.netresearchgate.net |

| Detection | The method used to visualize the separated components. | UV-Vis Detector at a wavelength of 210 nm or 220 nm. researchgate.netresearchgate.net |

| Injection Volume | The amount of sample introduced into the system. | 20 - 100 µL. researchgate.net |

This table presents a generalized summary of HPLC conditions often used for analyzing organic compounds, including organophosphates.

Surface Characterization and Interfacial Analytical Approaches

Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) for Surface Segregation

Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) is a highly surface-sensitive analytical technique capable of providing detailed chemical information about the outermost 1-2 nanometers of a material. carleton.edu This makes it exceptionally well-suited for studying the surface segregation of additives like this compound in polymers or other materials. The technique operates by bombarding the sample surface with a pulsed primary ion beam (e.g., Ga⁺ or Cs⁺), which causes secondary ions and molecular fragments to be ejected from the surface. carleton.eduresearchgate.net These secondary ions are then accelerated into a "flight tube," and their mass-to-charge ratio is determined by measuring their time of flight to a detector. carleton.edu

The primary advantages of ToF-SIMS in this context are its high sensitivity (parts-per-million range for many species), excellent mass resolution, and imaging capabilities. rsc.orgmaterialinterface.com This allows for the detection and mapping of specific molecules, such as DOPP, that may have migrated to the surface, a phenomenon known as "blooming" or surface segregation. materialinterface.com

In a relevant case study, ToF-SIMS was used to identify the surface segregation of trisarylphosphite, a common stabilizer structurally related to DOPP, on a PET film. materialinterface.com The analysis successfully detected characteristic molecular fragments of the additive in the areas showing visual defects, confirming that the additive had segregated to the surface. materialinterface.com Similarly, ToF-SIMS analysis of a surface containing DOPP would be expected to yield a spectrum with peaks corresponding to the intact molecular ion as well as characteristic fragments of the dioctyl and phenyl phosphate moieties, allowing for unambiguous identification. The imaging mode can then be used to map the lateral distribution of these fragments, revealing whether the segregation is uniform or localized in specific areas. ri.senih.gov However, a potential limitation is that some volatile species, which can include certain organophosphates, may desorb under the ultra-high vacuum conditions of the analysis chamber. aip.org

Table 2: ToF-SIMS Capabilities for Analyzing Surface Segregation

| Capability | Description | Relevance to this compound |

| High Surface Sensitivity | Analyzes the top ~15 Å (1.5 nm) of a surface. materialinterface.com | Ideal for detecting additives that have migrated to the immediate surface. |

| Molecular Identification | Detects molecular ions and characteristic fragments of organic molecules. scas.co.jp | Allows for definitive identification of DOPP on the surface, distinct from other components. |

| High Spatial Resolution | Can map the distribution of chemical species with sub-micrometer resolution. researchgate.netnih.gov | Visualizes the uniformity and location of DOPP segregation on the material's surface. |

| Low Detection Limits | Can detect surface species at the ppm level. materialinterface.com | Enables the study of segregation even when the bulk concentration of DOPP is low. |

This table summarizes the key features of the ToF-SIMS technique for the analysis of surface additives.

X-ray Photoelectron Spectroscopy (XPS) for Surface Composition

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a powerful technique for determining the elemental composition and chemical states of atoms within the top 5-10 nanometers of a surface. susos.comcarleton.edu The method involves irradiating a sample with monochromatic X-rays, which causes the emission of core-level electrons. libretexts.org The binding energy of these emitted photoelectrons is measured, which is characteristic of the element and its chemical (oxidative) state. carleton.edulibretexts.org

For a surface containing or coated with this compound, XPS can provide quantitative information on the relative amounts of carbon, oxygen, and phosphorus. More importantly, it can elucidate the chemical environment of these elements. osti.gov High-resolution scans of the individual elemental regions can provide detailed information about the bonding.

Research on tribofilms formed from the related compound, di-ethylhexyl phosphate (DEHP), demonstrates the utility of XPS. osti.gov In this study, the phosphorus 2p spectrum showed a dominant peak at a binding energy of 133.7 eV, which is characteristic of a P-O bond in a phosphate structure. osti.gov The oxygen 1s spectrum could be resolved into multiple components, with a peak around 531.5 eV assigned to O-P bonding and another at 530.3 eV attributed to O-Fe/P-O-Fe bonds, indicating interaction with an iron substrate. osti.gov Similar analysis of a DOPP-containing surface would be expected to yield analogous results, confirming the presence of the phosphate ester functionality. The analysis of plasma-polymerized triethyl phosphate films also confirmed good retention of the phosphate structure on the surface. impedans.com

Table 3: Characteristic XPS Binding Energies for Organophosphate Analysis

| Element (Orbital) | Binding Energy (eV) | Assignment | Source |

| P 2p | 133.7 | P-O bond in phosphate | osti.gov |

| O 1s | ~531.5 | O-P bonding | osti.gov |

| O 1s | 530.3 | O-Fe / P-O-Fe bonds (on iron substrate) | osti.gov |

| C 1s | ~285.0 | C-C / C-H bonds in alkyl chains | General |

| C 1s | ~286.5 | C-O bonds | General |

This table presents binding energy values from XPS analysis of a surface containing a dioctyl phosphate-related compound, illustrating the data used for chemical state identification. osti.gov "General" refers to commonly accepted binding energy ranges for these functional groups.

Ellipsometry for Adsorption Kinetics and Film Formation

Ellipsometry is a non-destructive, in-situ optical technique that measures the change in the polarization state of light upon reflection from a surface. These changes are represented by the ellipsometric angles, Delta (Δ) and Psi (Ψ). The technique is extremely sensitive to the presence of thin films on a surface, making it ideal for studying the adsorption kinetics and formation of films of this compound in real-time.

Studies on the adsorption of sodium dioctyl phosphate (SDOP) from aqueous solutions onto metal surfaces have been successfully conducted using ellipsometry. researchgate.netsemanticscholar.org The variation of the ellipsometric angle (specifically δΔ, which is the change in Δ before and after the introduction of the adsorbate) can be monitored over time to determine the rate of adsorption. ijcsi.pro By performing these measurements at various concentrations, a kinetic adsorption isotherm can be constructed. scispace.com

Research has shown that the adsorption of sodium dioctyl phosphate on an iron surface from a neutral buffer is enhanced as the electrochemical potential becomes more positive. researchgate.net From the adsorption isotherms plotted using ellipsometric data, thermodynamic parameters such as the adsorption constants can be determined. researchgate.netijcsi.pro In a study on a magnesium surface, the free energy of adsorption for dioctyl phosphate was calculated to be 50.2 kJ/mol, indicating strong interaction with the surface. researchgate.net These findings demonstrate that ellipsometry can provide quantitative data on both the rate (kinetics) and extent (thermodynamics) of DOPP film formation on various substrates.

Table 4: Research Findings on Dioctyl Phosphate Adsorption using Ellipsometry

| Substrate | Compound Studied | Key Findings | Source |

| Iron | Sodium Dioctyl Phosphate (SDOP) | Adsorption is enhanced with increasing anodic potential; adsorption isotherms were successfully plotted. | researchgate.netsemanticscholar.org |

| Magnesium | Dioctyl Phosphate | The free energy of adsorption was determined to be 50.2 kJ/mol. | researchgate.net |

| Mild Steel | Sodium Dioctyl Phosphate (SDOP) | Confirmed high adsorption capability from aqueous buffer solutions. | semanticscholar.org |

This table summarizes key research findings where ellipsometry was used to study the interfacial behavior of dioctyl phosphate.

Dynamic Light Scattering (DLS) for Aggregation Behavior in Solution

Dynamic Light Scattering (DLS) is a non-invasive technique used to measure the size distribution of small particles and molecules in a liquid suspension. It works by illuminating the sample with a laser and analyzing the intensity fluctuations of the scattered light. These fluctuations are caused by the Brownian motion of the particles; smaller particles move more rapidly, and larger particles move more slowly. By analyzing the time scale of these fluctuations, the hydrodynamic diameter of the particles or aggregates can be determined.

This technique is highly effective for studying the influence of additives like this compound on the aggregation or dispersion of colloidal systems. A relevant study investigated the effect of organophosphate esters, including tri-ethylhexyl phosphate (TEHP), an isomer of dioctyl phosphate, on the aggregation of iron(III) oxide (Fe₂O₃) nanoparticles in an aqueous environment. iwaponline.com

The DLS measurements showed that the pristine Fe₂O₃ nanoparticles agglomerated rapidly, with their hydrodynamic diameter increasing significantly over 30 minutes. iwaponline.com However, in the presence of TEHP, the colloidal stability of the nanoparticles was greatly improved, and the rate of aggregation decreased. iwaponline.com This indicates that the organophosphate ester adsorbs onto the nanoparticle surfaces, modifying their interfacial properties and hindering aggregation. The study used DLS to quantify this effect, for example, by measuring the critical coagulation concentration (CCC), which is the electrolyte concentration required to induce rapid aggregation. The presence of 10 mg/L of TEHP increased the CCC of the Fe₂O₃ nanoparticles by a factor of 17.4, demonstrating a strong stabilizing effect. iwaponline.com This type of DLS analysis can provide critical insights into how this compound interacts with and stabilizes particulate matter in solution.

Table 6: DLS Research Findings on Organophosphate Ester Interactions

| System Studied | Organophosphate Ester | Key Finding from DLS | Source |

| Fe₂O₃ Nanoparticles | Tri-ethylhexyl phosphate (TEHP) | TEHP improved the colloidal stability and increased the critical coagulation concentration (CCC) by 17.4 times. | iwaponline.com |

| Fe₂O₃ Nanoparticles | Tri-ethylhexyl phosphate (TEHP) | The aggregation rate of nanoparticles decreased from 35.6 nm/min in pore-water to 11.7 nm/min in the presence of 10 mg/L TEHP. | iwaponline.com |

This table summarizes quantitative findings from a DLS study on an organophosphate ester structurally related to this compound, illustrating the technique's utility in assessing aggregation behavior. iwaponline.com

Environmental Dynamics, Transformation, and Fate of Dioctyl Phenyl Phosphate

Abiotic Degradation Pathways and Mechanisms

Table 2: Hydrolysis Rate Constants for a Related Phenyl Phosphate (B84403) Compound (Note: Data for Bis(3-(3,4-dicyanophenoxy)phenyl) phenyl phosphate, as specific data for Dioctyl phenyl phosphate was not available.)

| pH | Temperature (°C) | Pseudo-first order rate constant (s⁻¹) |

| 4 | 25 | Not Reported |

| 4 | 50 | Not Reported |

| 4 | 80 | Not Reported |

| 7 | 25 | Not Reported |

| 7 | 50 | Not Reported |

| 7 | 80 | Not Reported |

| 10 | 25 | Not Reported |

| 10 | 50 | Not Reported |

| 10 | 80 | Not Reported |

(Specific rate constants from the study were not available in the provided search results to populate this table.)

Biotic Transformation and Biodegradation Processes

Biodegradation is a key process in the environmental breakdown of organophosphate esters. A diverse range of microorganisms, particularly bacteria and fungi, have demonstrated the ability to degrade these compounds. oup.comoup.com

Bacteria: Several bacterial genera have been identified as effective degraders of OPEs. Strains of Rhodococcus, Sphingopyxis, and Pseudarthrobacter have shown the ability to utilize aryl-OPEs as a sole carbon source. nih.govresearchgate.net For example, a consortium of Rhodococcus sp. and Sphingopyxis sp. was found to rapidly degrade triphenyl phosphate (TPhP) and tricresyl phosphate (TCrP). researchgate.net Other genera, such as Bacillus, Pseudomonas, and Enterobacter, are also known to degrade various organophosphorus compounds through enzymatic pathways. researchgate.net

Fungi: White-rot fungi are particularly notable for their capacity to degrade persistent organic pollutants, including OPEs. researchgate.netuab.cat Species like Ganoderma lucidum have been shown to effectively remove longer-chain OPEs. researchgate.net Fungi can degrade a wide range of OPEs, including both chlorinated and non-halogenated variants, through the action of powerful extracellular enzymes. uab.cat

While specific studies on the degradation of this compound by algae and yeasts are scarce, these microorganisms are known to participate in the bioremediation of other organic pollutants and may play a role in its environmental fate.

Table 2: Microorganisms Involved in the Degradation of Aryl Phosphate Esters

| Microbial Group | Examples of Genera/Species | Role in Degradation |

|---|---|---|

| Bacteria | Rhodococcus, Sphingopyxis, Pseudarthrobacter | Primary degradation, often utilizing OPEs as a carbon and energy source. nih.govresearchgate.net |

The primary biochemical pathway for the degradation of organophosphate esters is hydrolysis. oup.comoup.com This process involves the enzymatic cleavage of the ester bonds. For this compound, the degradation is expected to proceed in a stepwise manner.

Initial Hydrolysis: The first step is the cleavage of one of the ester linkages. Due to the nature of the molecule, either a P-O-alkyl (octyl) or the P-O-aryl (phenyl) bond can be cleaved. In many aryl-OPEs, the P-O-aryl bond is hydrolyzed first. This would yield phenol (B47542) and dioctyl phosphate (DOP) .

Secondary Hydrolysis: The resulting diester, dioctyl phosphate, is then further hydrolyzed, cleaving the two octyl groups to produce octanol (B41247) and inorganic phosphate .

Studies on the biodegradation of the analogous compound triphenyl phosphate (TPhP) by bacterial consortia have identified diphenyl phosphate (DPHP) and phenyl phosphate (PHP) as the primary hydrolytic metabolites. nih.gov In addition to hydrolysis, other pathways such as hydroxylation and methoxylation have been observed, leading to the formation of hydroxylated parent compounds (e.g., OH-TPHP) and their subsequent methylation. nih.gov These findings suggest that the biodegradation of this compound could also involve hydroxylation of the phenyl ring or the octyl chains alongside the main hydrolytic pathway.

Table 3: Predicted Metabolites from the Biodegradation of this compound

| Pathway | Primary Metabolites | Secondary Metabolites | Final Products |

|---|---|---|---|

| Hydrolysis | Dioctyl phosphate, Phenol | Octanol, Phosphate | Carbon dioxide, Water |

The enzymatic hydrolysis of organophosphate esters is catalyzed by a class of enzymes known as phosphotriesterases (PTEs) or organophosphate hydrolases (OPH). oup.comtamu.edu These enzymes have been identified in a wide range of bacteria and are highly efficient in detoxifying OPEs. oup.com

The catalytic mechanism of PTEs typically involves a nucleophilic attack on the phosphorus atom of the organophosphate molecule. tamu.edu Many of these enzymes are metalloenzymes, containing one or two divalent metal ions (such as Zn²⁺ or Co²⁺) in their active site. tamu.edu The metal ions play a crucial role by activating a water molecule, effectively creating a potent hydroxide (B78521) nucleophile. This enzyme-bound hydroxide then attacks the electrophilic phosphorus center, leading to the cleavage of a P-O ester bond through a transition state with an inverted stereochemistry at the phosphorus atom. tamu.edutamu.edu This process is significantly faster than uncatalyzed chemical hydrolysis. tamu.edu The products of this initial enzymatic reaction—in the case of this compound, likely dioctyl phosphate and phenol—are then released from the active site. researchgate.net

The efficiency of microbial degradation of this compound is influenced by several environmental and biological factors.

Environmental Conditions: Key factors include pH, temperature, and salinity. For instance, a Rhodococcus-Sphingopyxis consortium showed optimal degradation of aryl-OPEs at a pH of 8 and a temperature of 35°C, while maintaining high efficiency across a broad range of pH (6-10) and temperature (20-40°C). researchgate.net The presence of nutrients and the initial concentration of the pollutant also play significant roles. oup.com

Microbial Immobilization: This technology enhances biodegradation by confining microorganisms within or on a solid support matrix. nih.gov Immobilization offers several advantages, including increased microbial biomass, protection of microbes from harsh environmental conditions, and easier reuse of the biocatalyst. nih.gov Common methods include embedding cells in gels like sodium alginate or attaching them to carriers such as activated carbon fiber. nih.govncsu.edu Immobilizing bacterial cells has been shown to significantly improve the removal rate of pollutants like dioctyl phthalate (B1215562) in membrane bioreactor (MBR) systems. iwaponline.comnih.govresearchgate.net For example, immobilizing a bacterial strain in sodium alginate beads enhanced its stability and degradation efficiency. ncsu.edu This technique improves the retention of microbial biomass and can make the degradation process more robust and suitable for large-scale applications. mdpi.com

Despite a comprehensive search for scientific literature, no specific experimental data could be located for the sorption, desorption, and mobility of this compound in environmental media. Similarly, research detailing the influence of environmental parameters such as pH and temperature on the mobility of this particular compound is not available in the public domain.

General principles of environmental chemistry suggest that as an organophosphate ester, this compound's behavior in soil and sediment would be influenced by its physicochemical properties, such as its octanol-water partition coefficient (Kow), water solubility, and vapor pressure. The organic carbon content of soil and sediment would also be a critical factor in its sorption. However, without specific studies on this compound, any discussion would be purely speculative and would not meet the required standard of a scientifically accurate article based on detailed research findings.

Furthermore, the influence of pH and temperature on the mobility of organic compounds in the environment is complex. Changes in pH can affect the surface charge of soil and sediment particles, as well as the ionization state of the compound, thereby influencing sorption-desorption equilibria. Temperature can affect the viscosity of water, the solubility of the compound, and the rate of microbial degradation, all of which can impact its mobility. Again, in the absence of specific data for this compound, a detailed analysis of these effects cannot be provided.

Due to the lack of available research and data specifically on this compound's environmental dynamics, transformation, and fate concerning its sorption, desorption, and mobility, and the influence of pH and temperature, it is not possible to generate the requested article with the required detailed research findings and data tables.

Ecological Uptake, Accumulation, and Trophic Transfer of Dioctyl Phenyl Phosphate

Bioaccumulation Potential in Aquatic Organisms

Bioaccumulation refers to the process by which a chemical is absorbed by an organism from all sources, including water, food, and sediment, leading to a concentration in the organism that is higher than in the surrounding environment. This potential is often quantified using the Bioconcentration Factor (BCF), which measures uptake from water, and the Bioaccumulation Factor (BAF), which considers all exposure routes.

For organophosphate esters, bioaccumulation is influenced by factors such as the compound's hydrophobicity (often measured as the octanol-water partition coefficient, log Kₒw), the organism's metabolic capacity, and specific species characteristics. eeb.orgresearchgate.net Studies on various OPEs have shown a range of bioaccumulation potentials in aquatic life. For instance, in an analysis of several rivers, Tri-n-propyl phosphate (B84403) (TPeP) and Triethyl phosphate (TEP) exhibited the highest bioconcentration, with log BAF values exceeding three, indicating potential for bioaccumulation. eeb.orgresearchgate.net

In a study on the zooplankton Daphnia magna, the BCFs for several OPEs were determined, showing that compounds like Triphenyl phosphate (TPHP) have a substantial accumulation potential from waterborne exposure. nih.gov Research in marine environments has also calculated apparent bioaccumulation factors (ABAF) for numerous OPEs, demonstrating that OPEs with higher hydrophobicity and lower biotransformation rates tend to accumulate more readily in marine organisms. researchgate.net Regulatory agencies often use a BCF value of 1,000 or greater as a point of departure for identifying bioaccumulative substances. dtu.dk While specific BCF or BAF values for Dioctyl phenyl phosphate are not widely documented, its chemical structure suggests a moderate to high hydrophobicity, implying a potential for bioaccumulation in aquatic organisms.

| Compound | Organism/System | Factor Type | Log Value | Reference |

|---|---|---|---|---|

| Tri-n-propyl phosphate (TPeP) | Fish (Riverine ecosystem) | log BAF | > 3.0 | eeb.orgresearchgate.net |

| Triethyl phosphate (TEP) | Fish (Riverine ecosystem) | log BAF | > 3.0 | eeb.orgresearchgate.net |

| Triphenyl phosphate (TPHP) | Daphnia magna | BCF | High (Specific value varies with conditions) | nih.gov |

| Resorcinol-bis (diphenyl) phosphate (RDP) | Marine Biota (Laizhou Bay) | log ABAF | 2.4 L/kg ww | researchgate.net |

| Triethyl phosphate (TEP) | Marine Biota (Laizhou Bay) | log ABAF | -0.4 L/kg ww | researchgate.net |

Uptake and Distribution in Terrestrial Biota

The behavior of this compound in terrestrial ecosystems is less understood than in aquatic systems. The uptake and distribution of chemical contaminants in terrestrial biota depend on the properties of the soil, the physiology of the organism, and the chemical's characteristics.

Research on the uptake of OPEs by plants has provided some foundational knowledge. A study conducted in a plastic waste treatment area found that various OPEs contaminated the surrounding farmland soils and were subsequently taken up by wheat (Triticum aestivum L.). nih.gov The research noted a key relationship between the chemical properties of the OPEs and their behavior in the plants: OPEs with high hydrophobicity were more easily absorbed from the soil by the roots, whereas OPEs with lower hydrophobicity were more readily translocated from the roots to the shoots (acropetal translocation). nih.gov Given this compound's structure as an aryl-phosphate ester, it is expected to have relatively high hydrophobicity, suggesting it would likely be taken up by plant roots from contaminated soil but may have limited translocation to above-ground tissues like leaves and stems.

Information regarding the uptake and distribution of this compound in terrestrial animals, such as soil invertebrates or wildlife, is scarce. Generally, for organic contaminants, uptake in soil-dwelling organisms can occur through dermal contact with soil and ingestion of soil particles, while for terrestrial vertebrates, the primary route of exposure is often through the diet.

Trophic Transfer Dynamics within Ecological Food Webs

Trophic transfer, or biomagnification, is the process whereby the concentration of a contaminant increases in organisms at successively higher levels in a food web. This is quantified using the Trophic Magnification Factor (TMF). A TMF value greater than 1 indicates that the chemical biomagnifies, while a TMF less than 1 suggests it is diluted up the food web. nih.govnih.gov

The potential for an OPE to biomagnify is a complex interplay between its physicochemical properties and the ecological characteristics of the food web. Key factors include the chemical's resistance to metabolic degradation and its hydrophobicity. Studies on OPEs have yielded varied results regarding their trophic transfer. For example, a study in the marine food web of Laizhou Bay, China, found that TMFs for several emerging OPEs ranged from 1.06 to 2.52, indicating a potential for biomagnification. In contrast, another study in the same bay reported that apparent TMFs (ATMFs) for a different suite of OPEs were generally less than 1, demonstrating trophic dilution. researchgate.net This highlights that different OPEs can behave differently within the same ecosystem. The tendency for OPEs to bioaccumulate was positively correlated with their log Kₒw and negatively correlated with their biotransformation rate. researchgate.net This suggests that compounds like this compound, if they are slowly metabolized by organisms, could have the potential to biomagnify.

| Compound/Class | Food Web Location | TMF Value | Interpretation | Reference |

|---|---|---|---|---|

| Various Emerging OPFRs | Laizhou Bay, China (Marine) | 1.06 - 2.52 | Biomagnification | |

| Various Traditional OPEs | Laizhou Bay, China (Marine) | Generally < 1 | Trophic Dilution | researchgate.net |

Biotransformation and Metabolism in Non-Human Organisms

Biotransformation is the process by which living organisms modify chemical compounds, which can influence a substance's persistence, bioaccumulation, and toxicity. While specific metabolic pathways for this compound in non-human organisms are not well-documented, studies on structurally similar aryl-phosphate esters, such as Triphenyl phosphate (TPHP), offer valuable insights.

In vivo research on mice exposed to TPHP revealed that it is extensively metabolized. The primary metabolic pathways identified include Phase I reactions like hydrolysis and hydroxylation, followed by Phase II glucuronidation, which makes the metabolites more water-soluble and easier to excrete. A major metabolite of TPHP is Diphenyl phosphate (DPHP), formed through hydrolysis. A significant finding from this research was that while the parent compound TPHP was eliminated from organs at a moderate rate, the DPHP metabolite was removed much more slowly, suggesting it has a higher bioaccumulation potential than TPHP itself.

Integration of Dioctyl Phenyl Phosphate in Advanced Materials and Industrial Processes

Applications in Polymeric Systems

DOPP and similar phosphate (B84403) esters are integrated into polymeric systems to modify their fundamental characteristics, serving as plasticizers, flame retardants, and stabilizers.

Plasticizers are essential additives in PVC processing, transforming the polymer from a rigid material into a flexible one suitable for a wide range of applications. The primary function of a plasticizer is to increase the free volume between polymer chains, thereby lowering the glass transition temperature (Tg). This is achieved by the plasticizer molecules positioning themselves between the long PVC polymer chains, reducing the intermolecular forces (van der Waals forces) that hold them tightly together. This separation allows the polymer chains to move more freely, resulting in increased flexibility and workability.

While dioctyl phthalate (B1215562) (DOP) has historically been a common general-purpose plasticizer for PVC, phosphate esters like dioctyl phenyl phosphate serve a similar function. They are valued for their high plasticizing efficiency and compatibility with PVC resins. The incorporation of these plasticizers facilitates the processing of PVC into various forms, such as films, artificial leather, and cable insulation, by improving the material's resilience and reducing compression set.

Phosphorus-based compounds like this compound are effective halogen-free flame retardants for a variety of polymers. mdpi.comuc.pt Their fire-suppressing action occurs through mechanisms in both the condensed (solid) phase and the gas phase. mdpi.comuc.pt

Condensed-Phase Action : During combustion, the phosphate ester decomposes to form phosphoric acid. This acid acts as a catalyst, promoting dehydration and charring of the polymer matrix. mdpi.com The resulting char layer is a dense, insulating barrier that shields the underlying polymer from heat and oxygen, thereby limiting the release of flammable volatile compounds that fuel the fire. mdpi.comuc.ptmdpi.com This charring effect is a critical mechanism for reducing the heat release rate of the material. mdpi.com

Gas-Phase Action : Volatile phosphorus-containing species can also be released into the gas phase during pyrolysis. These species, such as PO• and HPO• radicals, act as flame inhibitors by scavenging the high-energy H• and •OH radicals that are essential for propagating the combustion chain reaction in the flame. mdpi.com This "quenching" effect interrupts the combustion cycle, reducing the flame's intensity and ability to spread. mdpi.com

The dual action in both the condensed and gas phases makes phosphorus-based flame retardants highly efficient at improving the fire safety of polymer composites. mdpi.comuc.ptmdpi.com

The addition of this compound as a plasticizer significantly alters the rheological and mechanical properties of the host polymer.

Rheological Properties : In polymer melts and plastisols, plasticizers reduce viscosity and yield stress. mdpi.commdpi.com The introduction of plasticizer molecules increases the spacing between polymer chains, which lowers the energy required for them to flow past one another. This reduction in melt viscosity is crucial for processing techniques like extrusion, molding, and coating, as it allows the material to be shaped with less energy and at lower temperatures. mdpi.com The study of PVC plastisols shows that the type and quantity of plasticizer are key factors in determining the paste's flow behavior under shear stress. uc.pt

Mechanical Properties : The primary mechanical effect of a plasticizer is increased flexibility and reduced hardness. By lowering the glass transition temperature, the polymer becomes softer and more pliable at room temperature. However, the effect on other mechanical properties can be complex. In some polymer composites, the addition of certain aryl phosphate flame retardants has been shown to enhance tensile, flexural, and impact strength due to good compatibility with the polymer matrix. mdpi.com Conversely, in other systems, the introduction of phosphorus-containing groups can increase stiffness (modulus) while reducing tensile and flexural strength, making the final product more brittle. mdpi.com The specific outcome depends on the interaction between the additive and the polymer matrix.

Below is a table summarizing the effects of a novel aryl phosphate flame retardant (DMP) on the mechanical properties of an epoxy resin (EP), illustrating the potential impact of such additives.

| Material | Tensile Strength (MPa) | Flexural Strength (MPa) | Impact Strength (MPa) |

| Pure EP | 19.97 | 89.06 | 6.96 |

| EP / 9 wt% DMP | 43.92 | 104.96 | 11.09 |

| % Improvement | +119.93% | +17.85% | +59.34% |

Data sourced from a study on a novel bis(4-(((diphenylphosphoryl)oxy)methyl)phenyl)phenyl phosphate (DMP) in an epoxy matrix. mdpi.com

This compound can contribute to both the thermal and photostability of polymers, particularly PVC.

Thermal Stability : PVC is susceptible to thermal degradation, which begins with dehydrochlorination (the release of hydrogen chloride, HCl) at processing temperatures. nih.govnih.gov This process can catalyze further degradation of the polymer chains. Phosphate-based stabilizers can improve thermal stability by reacting with and neutralizing the released HCl, thereby inhibiting this catalytic breakdown. nih.gov Furthermore, the ability of phosphates to promote char formation at high temperatures also contributes to thermal stability by creating a protective surface layer. nih.gov Studies on titanium phosphates in PVC have demonstrated their effectiveness in increasing the onset temperature of decomposition. nih.govnih.gov

Photostability : Exposure to ultraviolet (UV) radiation can cause photodegradation in polymers, leading to discoloration, embrittlement, and loss of mechanical properties. researchgate.netvecortech.comnih.gov Polyphosphate additives have been shown to act as effective inhibitors against PVC photodegradation. researchgate.netvecortech.com Their protective mechanisms include:

Direct UV Absorption : The aromatic rings within the phosphate structure can absorb harmful UV radiation and dissipate the energy harmlessly as heat. researchgate.netvecortech.com

Radical Scavenging : During photodegradation, highly reactive free radicals are formed. Polyphosphates can interact with and neutralize these radicals, forming a stable complex that stops the degradation chain reaction. researchgate.netvecortech.com

Energy Quenching : They can also quench the energy of excited states in polymer chromophores, preventing the energy from causing bond scission.

The use of polyphosphates has been shown to significantly reduce changes in the polymer structure, weight loss, and surface roughness of PVC films upon UV irradiation. researchgate.netvecortech.com

Functionality as a Lubricant Additive

In the field of lubrication, phosphate esters like this compound function as highly effective anti-wear (AW) and extreme pressure (EP) additives. These additives are crucial for protecting mechanical components operating under high loads and temperatures where the base lubricant film may fail.

The mechanism involves a chemical reaction with the metal surfaces (typically iron or steel) of moving parts. Under the high temperatures and pressures generated at contact points, the phosphate ester decomposes and reacts with the metal to form a durable, sacrificial film of metal phosphate. This boundary film has a lower shear strength than the base metal, so it shears preferentially, preventing direct metal-to-metal contact, adhesion, and catastrophic wear. This protective layer significantly reduces friction and wear, extending the operational life of gears, bearings, and other engine components.

Role in Corrosion Inhibition for Metal Surfaces

Phosphate-based compounds are widely used as corrosion inhibitors for protecting metal surfaces from environmental degradation. The primary mechanism of protection is the formation of a passivating film on the metal surface.

When applied to a metal like steel, phosphate ions react with the metal ions (e.g., Fe²⁺) to form an insoluble, tightly adhering layer of metal phosphate. nih.govnih.gov This protective barrier film isolates the metal from corrosive agents such as oxygen and water, effectively hindering the electrochemical reactions that cause corrosion. nih.gov Phosphate inhibitors are considered anodic inhibitors because they primarily interfere with the anodic (metal dissolution) part of the corrosion process. nih.gov This method is valued for being both cost-effective and having a low environmental impact. nih.gov

Utilization in Functional Materials and Formulations

This compound is a versatile organophosphate compound that finds application in various specialized materials and formulations due to its unique chemical properties. Its utility extends to acting as a surfactant in emulsions and coatings, a critical component in the development of ion-selective membrane electrodes, and its potential, though less explored, in advanced material systems.

Surfactant Properties in Emulsions and Coatings

Phosphate esters, as a class of anionic surfactants, are known for their effectiveness as wetting and dispersing agents. ethox.compcimag.com These properties are crucial in the formulation of paints, coatings, and emulsions where they contribute to pigment dispersion, improved surface wetting, and enhanced stability. ethox.compcimag.com While direct research detailing the specific surfactant performance of this compound is not extensively available in the public domain, its properties can be inferred from the general characteristics of phosphate esters.

The surfactant action of phosphate esters stems from their molecular structure, which combines a non-polar organic tail with a polar phosphate head group. This amphiphilic nature allows them to adsorb at interfaces, reducing surface tension and facilitating the dispersion of one phase into another. In coatings, this leads to improved gloss, color acceptance, and water sensitivity. ethox.com They are also known to enhance block resistance and inhibit flash rusting. pcimag.com

The general synthesis of phosphate ester surfactants involves the phosphation of a hydrophobe-containing material, which can be an alcohol or a phenol (B47542), with a phosphating agent like phosphoric anhydride (B1165640) (P₂O₅) or polyphosphoric acid (PPA). ethox.com The resulting product is a mixture of mono- and diesters, with the ratio influencing the final properties of the surfactant. colonialchem.com

Table 1: General Properties and Functions of Phosphate Ester Surfactants in Coatings

| Property | Function | Reference |

| Wetting Agent | Reduces surface tension for better substrate coverage. | ethox.com |

| Dispersing Agent | Stabilizes pigment particles to prevent agglomeration. | ethox.compcimag.com |

| Emulsifier | Facilitates the formation of stable oil-in-water or water-in-oil emulsions. | hroc.in |

| Corrosion Inhibitor | Provides protection against flash rusting on metal substrates. | pcimag.com |

| Adhesion Promoter | Can improve the adhesion of coatings to various surfaces. | hroc.in |

It is important to note that while these are general properties of phosphate esters, the specific performance of this compound as a surfactant would depend on its unique molecular structure and formulation context.

Application in Mechanoluminescent Materials

Mechanoluminescence is a phenomenon where light is emitted from a material in response to a mechanical stimulus. nih.gov This property is of interest for applications in stress sensing, damage detection, and novel lighting technologies. Research in mechanoluminescent materials has largely focused on inorganic crystalline compounds and, more recently, on certain organic molecules. nih.govchemistryviews.org

A thorough review of available scientific literature does not indicate the use or investigation of this compound in the context of mechanoluminescent materials. The primary focus of research in organic mechanoluminescent materials has been on compounds that exhibit properties like aggregation-induced emission (AIE) and persistent photoluminescence (pPL), which are not typically associated with this compound. chemistryviews.org Therefore, at present, there is no established application or research data to support the use of this compound in mechanoluminescent materials.

Ion-Selective Membrane Electrode Development

This compound and its close analog, dioctyl phenylphosphonate (B1237145), play a significant role as components in the fabrication of ion-selective electrodes (ISEs). These sensors are designed to detect the concentration of specific ions in a solution. The organophosphate compound in these applications typically functions as a plasticizer or a solvent mediator within a polymer membrane, most commonly poly(vinyl chloride) (PVC).

The primary role of this compound in this context is to dissolve the ionophore—the active ion-binding molecule—and to ensure the necessary mobility of the ion-ionophore complex within the membrane. Its high lipophilicity and low water solubility are advantageous in preventing its leaching from the membrane into the aqueous sample, thereby ensuring the longevity and stability of the electrode.

Research has demonstrated the use of dioctyl phenylphosphonate in the development of calcium ion-selective electrodes. For instance, sensors based on calcium bis[di(4-alkylphenyl)phosphates] in conjunction with dioctyl phenylphosphonate as a solvent mediator in a PVC matrix have shown good selectivity and near-Nernstian responses to calcium ions.

Table 2: Performance of a Calcium Ion-Selective Electrode Using a Dioctyl Phenylphosphonate Mediator

| Parameter | Value |

| Sensor | Calcium bis[di(4-octylphenyl)phosphate] |

| Solvent Mediator | Dioctyl phenylphosphonate |

| Polymer Matrix | PVC |

| Detection Limit (without ion buffers) | 1.9 × 10⁻⁶ to 2.7 × 10⁻⁶ M |

| Detection Limit (with calcium-ion buffers) | 10⁻⁸ M |

| pH Stability Range | 5 to 9 |

The performance of these electrodes highlights the importance of the solvent mediator in achieving high sensitivity and selectivity for the target ion.

Computational and Theoretical Modeling Studies of Dioctyl Phenyl Phosphate

Molecular Dynamics Simulations of Compound-Material Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. For Dioctyl phenyl phosphate (B84403), which is often used as a plasticizer or flame retardant in polymers, MD simulations are crucial for understanding how it interacts with and affects the properties of material matrices.